molecular formula C16H14N2O6 B5914661 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B5914661
M. Wt: 330.29 g/mol
InChI Key: RHPLLJLNVNFEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the reaction of 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol under base-promoted conditions. Common bases used in this synthesis include potassium phosphate (K3PO4) and potassium carbonate (K2CO3). The reaction proceeds efficiently, yielding the desired oxazepine compound in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the base-promoted synthesis method. The reaction can be performed on a large scale using commercially available starting materials and standard industrial equipment. The use of metal-free conditions and readily available bases makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activities. The presence of the methoxyethoxy group enhances its solubility and potential interactions with biological targets, while the nitro group provides a site for further chemical modifications .

Properties

IUPAC Name

7-(2-methoxyethoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-6-7-23-13-8-10(18(20)21)9-14-15(13)16(19)17-11-4-2-3-5-12(11)24-14/h2-5,8-9H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPLLJLNVNFEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC2=C1C(=O)NC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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